6-(Allyl-methyl-amino)-hexan-1-ol

説明

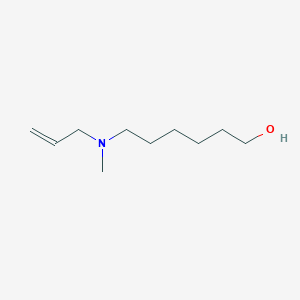

6-(Allyl-methyl-amino)-hexan-1-ol is a tertiary amine-substituted hexanol derivative characterized by a six-carbon chain with a hydroxyl group at the terminal position and an allyl-methyl-amino substituent at the sixth carbon.

特性

分子式 |

C10H21NO |

|---|---|

分子量 |

171.28 g/mol |

IUPAC名 |

6-[methyl(prop-2-enyl)amino]hexan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-3-8-11(2)9-6-4-5-7-10-12/h3,12H,1,4-10H2,2H3 |

InChIキー |

FCAWWDRXCLODHX-UHFFFAOYSA-N |

正規SMILES |

CN(CCCCCCO)CC=C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities and differences between 6-(Allyl-methyl-amino)-hexan-1-ol and related compounds are summarized below:

Table 1: Structural Comparison

Table 2: Physicochemical Properties

| Property | This compound* | 6-Aminohexan-1-ol | Hexan-1-ol |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₁NO | C₆H₁₅NO | C₆H₁₄O |

| Molecular Weight (g/mol) | ~171.3 | 117.19 | 102.18 |

| Boiling Point (°C) | Estimated 220–240 | Not reported | 157–158 |

| Solubility | Polar organic solvents | Water-miscible | Limited in water |

| Key Reactivity | Nucleophilic tertiary amine | Amine alkylation | Alcohol oxidation |

*Estimated based on analogous compounds.

Key Research Findings

Synthetic Pathways: Tertiary amino-substituted hexanols (e.g., 6-(dimethylamino)hexan-1-ol) are synthesized via reductive alkylation or Eschweiler–Clarke methylation of primary amines . Chloropyrimidine-substituted derivatives (e.g., 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol) are synthesized via nucleophilic substitution reactions, yielding bioactive intermediates .

Biological Activity :

- NBDHEX (6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol) inhibits glutathione transferases (GSTs), demonstrating pro-apoptotic effects in cancer cells .

- Hexan-1-ol derivatives with tertiary amines may exhibit enhanced membrane permeability compared to primary amines, influencing drug delivery .

Volatile Compound Comparisons: Hexan-1-ol is a common volatile organic compound (VOC) in fruits and olive oil, contributing to "green" and "fruity" aromas . In contrast, amino-substituted hexanols are non-volatile due to higher polarity and molecular weight.

Contradictions and Limitations

- The evidence lacks direct data on this compound, requiring extrapolation from structurally related compounds.

- Solubility and reactivity profiles of tertiary amino alcohols vary significantly with substituent size and electronic effects, complicating direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。